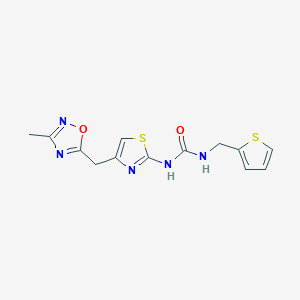![molecular formula C18H24N2O2 B2408445 N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide CAS No. 1110815-58-1](/img/structure/B2408445.png)
N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide, commonly referred to as CCPA, is a chemical compound that has been widely used in scientific research. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a critical role in regulating various physiological processes, including cardiac function, neuroprotection, and inflammation.
作用机制
CCPA acts as a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including the heart, brain, and immune system. Upon binding to the adenosine A1 receptor, CCPA activates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase and the reduction of intracellular cAMP levels. This, in turn, leads to the inhibition of various downstream signaling pathways, including the protein kinase A pathway, which plays a critical role in regulating various physiological processes.
Biochemical and Physiological Effects:
CCPA has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cardiac contractility, the reduction of neuroinflammation, and the enhancement of neuroprotection. CCPA has also been shown to have anti-inflammatory effects in various cell types, including microglia, astrocytes, and monocytes.
实验室实验的优点和局限性
One of the main advantages of CCPA is its high selectivity for the adenosine A1 receptor, which allows researchers to investigate the specific effects of adenosine A1 receptor activation without the confounding effects of other receptors. However, one of the main limitations of CCPA is its relatively low potency compared to other adenosine A1 receptor agonists, which can limit its usefulness in certain experimental settings.
未来方向
There are several future directions for research on CCPA and adenosine A1 receptors. One area of interest is the potential therapeutic effects of adenosine A1 receptor agonists in various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Another area of interest is the development of more potent and selective adenosine A1 receptor agonists that can be used in a wider range of experimental settings. Finally, there is a need for further research on the downstream signaling pathways activated by adenosine A1 receptor activation, which could lead to the development of novel therapeutic targets for various diseases.
合成方法
The synthesis of CCPA involves several steps, including the alkylation of 2-methyl-5-(propan-2-yl)phenol with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with N-cyano-N-cyclopropyl ethylamine. The final step involves the purification of the product using column chromatography.
科学研究应用
CCPA has been extensively used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological conditions. For example, CCPA has been used to study the effects of adenosine A1 receptor activation on cardiac function, neuroprotection, and inflammation. CCPA has also been used to investigate the potential therapeutic effects of adenosine A1 receptor agonists in various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.
属性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-methyl-5-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12(2)14-6-5-13(3)16(9-14)22-10-17(21)20-18(4,11-19)15-7-8-15/h5-6,9,12,15H,7-8,10H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMCOFCGOAUVRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

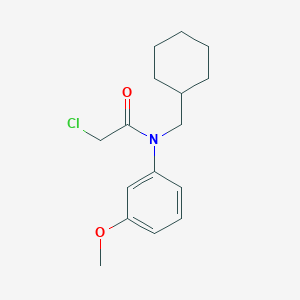
![1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride](/img/structure/B2408365.png)

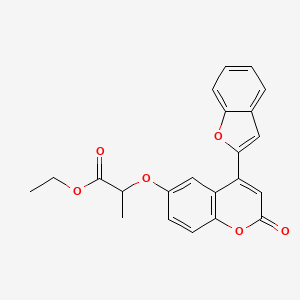
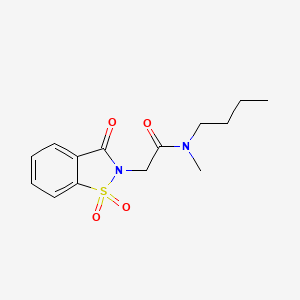
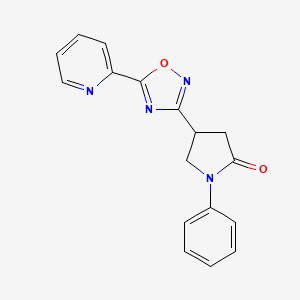

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2408373.png)

![3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2408376.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2408380.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2408382.png)
